molecular formula C9H15NOS B2631938 Cyclopropyl(3-(methylthio)pyrrolidin-1-yl)methanone CAS No. 1797278-33-1

Cyclopropyl(3-(methylthio)pyrrolidin-1-yl)methanone

Cat. No. B2631938
CAS RN: 1797278-33-1
M. Wt: 185.29
InChI Key: IEVNVYKUUXPWQI-UHFFFAOYSA-N
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Description

Cyclopropyl(3-(methylthio)pyrrolidin-1-yl)methanone is a chemical compound that has attracted significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Synthetic Routes and Chemical Transformations

The compound Cyclopropyl(3-(methylthio)pyrrolidin-1-yl)methanone is central to various synthetic routes and chemical transformations. For instance, it has been used in the gold- and silver-catalyzed tandem amination and ring expansion of cyclopropyl methanols with sulfonamides to expediently route to pyrrolidines. This method has shown to be applicable to a broad range of cyclopropyl methanols and sulfonamide substrates, providing an efficient synthetic route to pyrrolidines in yields of 30-95% (Rao & Chan, 2008).

Crystal and Molecular Structure Analysis

The compound and its derivatives have been subject to crystal and molecular structure analysis, revealing their complex structures through X-ray diffraction and density functional theory (DFT) studies. For example, a study provided crystallographic and conformational analyses of boric acid ester intermediates with benzene rings, highlighting the importance of these structures in chemical synthesis and understanding physicochemical properties (Huang et al., 2021).

Stereospecific Synthesis

Stereospecific synthesis of pyrrolidines with varied configurations has also been explored through 1,3-dipolar cycloadditions, demonstrating the stereocontrol exerted by the stereogenic center of the pyranone in cycloaddition reactions. This research opens pathways to synthesize enantiomerically pure pyrrolidines with defined stereochemistry, which is critical for the development of pharmaceuticals and biologically active molecules (Oliveira Udry et al., 2014).

Molecular Docking Studies

Furthermore, molecular docking studies have been conducted to explore the potential biological activities of compounds derived from this compound. These studies aim to understand the interaction between these compounds and biological targets, providing insights into their potential as drugs or bioactive molecules. For example, synthesis and molecular docking studies of novel heterocyclic compounds incorporating oxazole, pyrazoline, and pyridine moieties have revealed promising anticancer and antimicrobial activities, showcasing the therapeutic potential of these molecules (Katariya et al., 2021).

properties

IUPAC Name

cyclopropyl-(3-methylsulfanylpyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NOS/c1-12-8-4-5-10(6-8)9(11)7-2-3-7/h7-8H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEVNVYKUUXPWQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1CCN(C1)C(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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